molecular formula C20H30O6 B8284936 2,5-Bis(hexyloxy)terephthalic acid

2,5-Bis(hexyloxy)terephthalic acid

Cat. No. B8284936
M. Wt: 366.4 g/mol
InChI Key: TYTRTFQDGNHZTJ-UHFFFAOYSA-N
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Patent
US06031015

Procedure details

A mixture of 8.91 g (135 mmol) 85% aqueous KOH solution and 20 ml water is added to 16.3 g (38.57 mmol) 2,5-dihexoxyterephthalic acid diethyl ester in 20 ml ethanol and the whole is stirred for 2 hours at 90° C. The crude product precipitated by the dropwise addition of 12.5 ml conc. HCl with ice-cooling is filtered off, washed neutral with water and recrystallized from ethanol.
Name
Quantity
8.91 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].O.C([O:6][C:7](=[O:33])[C:8]1[CH:18]=[C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])[C:11]([C:12]([O:14]CC)=[O:13])=[CH:10][C:9]=1[O:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32])C>C(O)C>[CH2:27]([O:26][C:9]1[CH:10]=[C:11]([C:12]([OH:14])=[O:13])[C:17]([O:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[CH:18][C:8]=1[C:7]([OH:33])=[O:6])[CH2:28][CH2:29][CH2:30][CH2:31][CH3:32] |f:0.1|

Inputs

Step One
Name
Quantity
8.91 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
C(C)OC(C1=C(C=C(C(=O)OCC)C(=C1)OCCCCCC)OCCCCCC)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the whole is stirred for 2 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product precipitated by the dropwise addition of 12.5 ml conc. HCl with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed neutral with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(CCCCC)OC1=C(C(=O)O)C=C(C(=C1)C(=O)O)OCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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